trans-2-Undecenal

描述

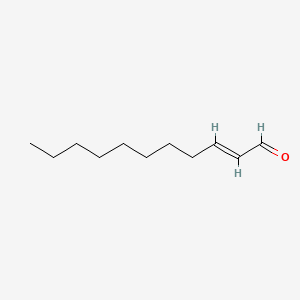

trans-2-Undecenal: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the undecenal chain. This compound is known for its distinctive citrus-like aroma and is found naturally in various plants, including coriander, fresh red pepper, and watermelon .

准备方法

Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through the oxidation of triolein, a triglyceride derived from oleic acid. The oxidation process typically involves heating triolein, which leads to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of undecylenic acid, followed by selective oxidation. This method ensures high yields and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: trans-2-Undecenal can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol, trans-2-Undecenol.

Addition Reactions: The double bond in this compound allows it to participate in various addition reactions, such as hydrogenation and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, and halogens like bromine for halogenation.

Major Products Formed:

Oxidation: Undecanoic acid.

Reduction: trans-2-Undecenol.

Addition Reactions: Dibromo-undecanal (from halogenation).

科学研究应用

Chemistry: trans-2-Undecenal is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it valuable in the study of organic reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also investigated for its potential antimicrobial properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly its role in modulating biological pathways related to inflammation and oxidative stress.

Industry: this compound is widely used in the flavor and fragrance industry due to its pleasant citrus aroma. It is also used as an intermediate in the synthesis of other valuable chemicals.

作用机制

The mechanism by which trans-2-Undecenal exerts its effects involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This interaction can influence various cellular pathways, including those involved in inflammation and oxidative stress .

相似化合物的比较

trans-2-Decenal: Another unsaturated aldehyde with a similar structure but a shorter carbon chain.

trans-2-Dodecenal: Similar structure with a longer carbon chain.

trans-2-Nonenal: A shorter-chain unsaturated aldehyde.

Uniqueness: trans-2-Undecenal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and sensory properties. Its citrus-like aroma and reactivity make it particularly valuable in the flavor and fragrance industry compared to its shorter or longer-chain counterparts .

生物活性

trans-2-Undecenal is an unsaturated aldehyde with the chemical formula C₁₁H₂₃O. It has garnered attention in various fields due to its biological activities, particularly its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and genotoxicity, supported by relevant research findings and case studies.

This compound is characterized by a double bond between the second and third carbon atoms in its chain. It belongs to a class of compounds known as unsaturated aldehydes, which are known for their diverse biological activities.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. For instance, it has been shown to exhibit significant antibacterial effects against various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.3 mg/mL | |

| Escherichia coli | 0.5 mg/mL | |

| Salmonella enterica | 0.4 mg/mL |

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxic effects in human cells. A study involving human lung carcinoma A549 cells revealed that exposure to this compound resulted in oxidative stress and DNA damage, indicating its potential role as a mutagenic agent.

Case Study: Cytotoxicity in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity:

- Low Concentration (10 µM): Minimal cytotoxic effect observed.

- Medium Concentration (50 µM): Moderate cytotoxicity with significant oxidative stress markers.

- High Concentration (100 µM): High levels of DNA damage and cell death.

These findings suggest that while this compound may have therapeutic potential, caution is warranted due to its cytotoxic properties at elevated concentrations .

Genotoxicity Studies

Genotoxicity is a critical aspect when evaluating the safety of chemical compounds. Studies have indicated that this compound possesses genotoxic potential, particularly through mechanisms involving oxidative DNA damage.

Table 2: Genotoxicity Assessment of this compound

| Test Type | Result | Reference |

|---|---|---|

| Comet Assay | Positive for DNA damage at 50 µM | |

| Micronucleus Assay | Induced micronuclei formation | |

| Sister Chromatid Exchange | Positive at higher concentrations |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature of this compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Oxidative Stress Induction: Exposure to this compound generates reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

- DNA Damage: The compound has been shown to cause strand breaks and mutations in DNA, raising concerns regarding its use in food products and pharmaceuticals.

属性

CAS 编号 |

2463-77-6 |

|---|---|

分子式 |

C11H20O |

分子量 |

168.28 g/mol |

IUPAC 名称 |

undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |

InChI 键 |

PANBRUWVURLWGY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC=O |

手性 SMILES |

CCCCCCCC/C=C/C=O |

规范 SMILES |

CCCCCCCCC=CC=O |

密度 |

0.837-0.847 |

物理描述 |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |

溶解度 |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。